molecular formula C11H9NO2 B1321313 Methyl isoquinoline-1-carboxylate CAS No. 27104-72-9

Methyl isoquinoline-1-carboxylate

Cat. No.: B1321313
CAS No.: 27104-72-9
M. Wt: 187.19 g/mol
InChI Key: WJHGJDGITRCZLH-UHFFFAOYSA-N
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Description

Methyl isoquinoline-1-carboxylate is an organic compound belonging to the isoquinoline family Isoquinoline is a heterocyclic aromatic organic compound that contains a benzene ring fused to a pyridine ring this compound is a derivative of isoquinoline, where a methyl ester group is attached to the carboxylate group at the first position of the isoquinoline ring

Scientific Research Applications

Methyl isoquinoline-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: Isoquinoline derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for “Methyl isoquinoline-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “Methyl isoquinoline-1-carboxylate” could involve the development of next-generation catalytic glycosylation . Additionally, various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .

Biochemical Analysis

Biochemical Properties

Methyl isoquinoline-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing the metabolic pathways in which they are involved . Additionally, this compound can bind to nucleic acids and proteins, affecting their structure and function .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy . The compound can also affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby altering cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the disruption of signaling cascades, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained changes in cellular behavior, such as prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can induce beneficial cellular responses, such as enhanced cell survival and proliferation . At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and cell death . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be targeted to different cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through specific targeting signals and post-translational modifications . For example, the nuclear localization of this compound can enable it to interact with transcription factors and modulate gene expression . Similarly, its localization to the mitochondria can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl isoquinoline-1-carboxylate can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which synthesizes isoquinoline derivatives from benzaldehyde and aminoacetaldehyde diethyl acetal. The reaction typically requires acidic conditions and heating to facilitate cyclization and formation of the isoquinoline ring.

Another method involves the Bischler-Napieralski reaction, where β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form isoquinoline derivatives. Subsequent esterification with methanol yields this compound.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate hydrogenation reactions, while acidic catalysts like sulfuric acid or hydrochloric acid are employed for cyclization reactions. The choice of catalyst and reaction conditions depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl isoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield isoquinoline derivatives with reduced functional groups, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation: Isoquinoline-1-carboxylic acid

    Reduction: Reduced isoquinoline derivatives

    Substitution: Various substituted isoquinoline derivatives

Comparison with Similar Compounds

Methyl isoquinoline-1-carboxylate can be compared with other similar compounds, such as:

    Isoquinoline: The parent compound, which lacks the methyl ester group.

    Quinoline: A structural isomer of isoquinoline, where the nitrogen atom is located at a different position in the ring system.

    Methyl quinoline-1-carboxylate: A similar compound with the methyl ester group attached to the quinoline ring instead of the isoquinoline ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the first position of the isoquinoline ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl isoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHGJDGITRCZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611313
Record name Methyl isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27104-72-9
Record name Methyl isoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-isoquinolinecarboxylic acid (25 g.0.14 mol), 25 g of AMBERLYST®-15 (H+), and 300 ml of methanol was refluxed for 3 days. The reaction mixture was cooled, filtered, and the filtrate was concentrated in vacuo to afford 13.6 g (50%) of 1-isoquinolinecarboxylic acid methyl ester.
Quantity
25 g
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of isoquinoline-1-carboxylic acid (10 g, 57.74 mmol) in MeOH (150 mL) was added concentrated sulfuric acid (15 mL) at 0° C. The mixture was warmed to 65° C. and stirred at 65° C. for 24 hours. After cooling to RT, the reaction mixture was partitioned between DCM and saturated aqueous NaHCO3. The organic layer was separated and dried over Na2SO4, and the solvent was evaporated under reduced pressure to give the title compound as a yellow oil (11.2 g, 100%). ESI-MS m/z [M+H]+ 188.
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10 g
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15 mL
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150 mL
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Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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